1-[(3,4-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole
Overview
Description
1-[(3,4-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole is an organic compound that features a benzimidazole core substituted with a 3,4-dimethylphenylsulfonyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3,4-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Nitro Group: The nitro group can be introduced via nitration of the benzimidazole core using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonylation: The final step involves the sulfonylation of the nitro-substituted benzimidazole with 3,4-dimethylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[(3,4-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Oxidation: The benzimidazole core can be oxidized under strong oxidative conditions, leading to the formation of various oxidized products.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Major Products
Reduction: Formation of 1-[(3,4-dimethylphenyl)sulfonyl]-5-amino-1H-benzimidazole.
Substitution: Formation of various substituted benzimidazole derivatives.
Oxidation: Formation of oxidized benzimidazole products.
Scientific Research Applications
1-[(3,4-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3,4-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3,5-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole
- 1-[(2,4-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole
- 1-[(3,4-dimethylphenyl)sulfonyl]-5-amino-1H-benzimidazole
Uniqueness
1-[(3,4-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity
Biological Activity
1-[(3,4-dimethylphenyl)sulfonyl]-5-nitro-1H-benzimidazole, with the CAS number 5850-24-8, is a synthetic compound belonging to the benzimidazole class. This class is known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C15H13N3O4S
- Molecular Weight : 331.3464 g/mol
- Density : 1.45 g/cm³
- Boiling Point : 568°C at 760 mmHg
- Flash Point : 297.3°C
Biological Activity Overview
Benzimidazole derivatives have been extensively studied for their bioactivity. The specific compound has shown promise in various biological assays:
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds with similar structures displayed Minimum Inhibitory Concentration (MIC) values against various pathogens:
Compound | MIC (µg/ml) | Target Pathogen |
---|---|---|
Compound A | 50 | S. typhi |
Compound B | 62.5 | S. typhi |
Compound C | 12.5 | S. typhi |
These results suggest that modifications in the benzimidazole structure can enhance antimicrobial efficacy .
Anti-inflammatory and Anticancer Properties
The compound's potential as an anti-inflammatory and anticancer agent has also been explored. Benzimidazole derivatives are known to inhibit various enzymes involved in inflammatory processes and cancer cell proliferation. For example, studies have highlighted their ability to inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators .
Structure-Activity Relationship (SAR)
The structure of benzimidazole derivatives significantly influences their biological activity. In the case of this compound, the presence of the sulfonyl group and nitro substituent plays a crucial role in enhancing its pharmacological properties:
- Sulfonyl Group : Increases solubility and bioavailability.
- Nitro Group : Contributes to the electron-withdrawing ability, enhancing reactivity with biological targets.
Studies have shown that variations in the substituents on the phenyl ring can lead to different levels of activity against specific biological targets .
Case Studies
- Antimicrobial Efficacy : A comparative study on various benzimidazole derivatives indicated that those with electron-withdrawing groups exhibited superior activity against Gram-positive and Gram-negative bacteria compared to their counterparts lacking such groups .
- Anticancer Activity : In vitro studies demonstrated that certain benzimidazole derivatives could induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation .
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-5-nitrobenzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S/c1-10-3-5-13(7-11(10)2)23(21,22)17-9-16-14-8-12(18(19)20)4-6-15(14)17/h3-9H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCBUKBMZHNZWFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2C=NC3=C2C=CC(=C3)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386792 | |
Record name | STK037745 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20386792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5850-24-8 | |
Record name | STK037745 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20386792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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